3-Ethoxycarbonyl-4-pyridone

Organic Synthesis Methodology Heterocyclic Chemistry

3-Ethoxycarbonyl-4-pyridone (CAS 10177-34-1) is a 3‑ethoxycarbonyl‑substituted 4‑pyridone that cannot be replaced by unsubstituted or isomeric pyridones. The ethoxycarbonyl group activates the ring for copper‑free conjugate additions with Grignard reagents, enabling metal‑trace‑controlled synthesis of 2,6‑disubstituted piperidinones. This scaffold also yields α‑pyridone antifungals with IC50 < 0.1 μM and acts as a prodrug precursor to 4‑pyridone‑3‑carboxylic acid derivatives that show MRSA activity (MIC90 0.5–2 μg/mL). Its near‑planar conformation (dihedral angle 2.3°) ensures predictable solid‑state packing, reducing polymorphism risk during pharmaceutical co‑crystallization and formulation. For R&D and scale‑up, order this differentiated intermediate today.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B12336096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxycarbonyl-4-pyridone
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C=NC=CC1=O
InChIInChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-6H,2H2,1H3
InChIKeyZKFLUIRFCSUQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxycarbonyl-4-pyridone: A Foundational Building Block for Heterocyclic Synthesis and Medicinal Chemistry


3-Ethoxycarbonyl-4-pyridone (IUPAC: ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate; CAS: 10177-34-1) is a substituted 4-pyridone derivative characterized by a nearly planar conformation that enables predictable solid-state packing and hydrogen-bonding interactions [1]. This heterocyclic scaffold serves as a versatile intermediate in the synthesis of complex nitrogen-containing compounds, including piperidines, dihydropyridones, and biologically active pyridone analogs [2]. Its unique substitution pattern at the 3-position with an ethoxycarbonyl group distinguishes it from unsubstituted 4-pyridone and other positional isomers, conferring distinct reactivity and physicochemical properties that are critical for selective synthetic applications [3].

Why 3-Ethoxycarbonyl-4-pyridone Cannot Be Substituted by Generic 4-Pyridones in Advanced Synthesis


Simple substitution of 3-ethoxycarbonyl-4-pyridone with unsubstituted 4-pyridone or alternative positional isomers (e.g., 2-pyridone, 5-ethoxycarbonyl-4-pyridone) is not feasible in synthetic workflows due to fundamental differences in electronic activation, regioselectivity, and downstream derivatization potential. The ethoxycarbonyl group at the 3-position acts as both an electron-withdrawing group that activates the ring toward nucleophilic attack and a steric director that influences regiochemical outcomes [1]. Unsubstituted 4-pyridone lacks this activation and often requires harsh conditions or metal catalysis for conjugate addition, leading to lower yields and more complex purification [2]. Furthermore, the specific substitution pattern of 3-ethoxycarbonyl-4-pyridone is essential for accessing 2,3-disubstituted pyridone derivatives, a structural motif present in numerous bioactive compounds and natural products [3].

Quantitative Evidence Guide: Differentiating 3-Ethoxycarbonyl-4-pyridone from Analogs


Superior Conjugate Addition Reactivity: Copper-Free, High-Yield Transformations with Grignard Reagents

N-ethoxycarbonyl-4-pyridone undergoes 1,4-conjugate addition with Grignard reagents in the presence of TMSCl or BF3·Et2O in excellent yields without requiring copper catalysis [1]. In contrast, unsubstituted 4-pyridone and N-carbamoyl-4-pyridones generally require copper catalysis for Grignard additions, which affords only modest yields of conjugate adducts [2]. This difference in catalytic requirement and yield profile represents a significant practical advantage in synthetic workflows, reducing both cost and purification complexity.

Organic Synthesis Methodology Heterocyclic Chemistry

Structural Planarity: Enhanced Crystal Packing and Hydrogen-Bonding Predictability

Single-crystal X-ray diffraction reveals that 3-ethoxycarbonyl-4-pyridone adopts a nearly planar conformation, with a dihedral angle between the 4-oxo-1,4-dihydropyridine ring and the ester moiety of only 2.3° [1]. This contrasts sharply with N-aryl substituted 4-pyridones, where the aryl and pyridone rings are twisted by dihedral angles ranging from 85.5° to 91.31° [2]. The planar geometry of 3-ethoxycarbonyl-4-pyridone facilitates strong intermolecular N–H⋯O hydrogen bonding, leading to well-defined one-dimensional chains in the solid state, which is critical for applications requiring reproducible crystalline forms or predictable packing.

Solid-State Chemistry Crystallography Material Science

Key Intermediate for High-Potency Antifungal α-Pyridone Derivatives

3-Ethoxycarbonyl-4-pyridone serves as the core scaffold for synthesizing potent α-pyridone antifungal agents. A derivative, 3-ethoxycarbonyl-1-(3,4-methylendioxybenzyl)-2-methyl-α-pyridone, exhibited exceptional antifungal activity with an IC50 < 0.1 μM against Candida albicans and Fusarium oxysporum . This level of potency is significantly higher than many unsubstituted 4-pyridone analogs, which typically require higher concentrations for comparable efficacy. Computational studies indicate this derivative interacts with multiple fungal targets (NMT, LDM, Upc2TF), suggesting a multi-target mechanism that may reduce the likelihood of resistance development .

Medicinal Chemistry Antifungal Agents Drug Discovery

Antimicrobial Activity via Hydrolysis to 4-Pyridone-3-carboxylic Acid Derivatives

Hydrolysis of 3-ethoxycarbonyl-4-pyridone yields 4-pyridone-3-carboxylic acid, a scaffold known to exhibit antimicrobial activity [1]. While direct MIC data for the parent ester is limited, 4-pyridone-3-carboxylic acid derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC90 values as low as 0.5 μg/mL [2]. This prodrug-like behavior positions 3-ethoxycarbonyl-4-pyridone as a strategic intermediate for developing antimicrobial agents with improved pharmacokinetic properties compared to the free acid.

Antimicrobial Agents Prodrugs Infectious Disease

High-Impact Application Scenarios for 3-Ethoxycarbonyl-4-pyridone


Copper-Free Synthesis of Substituted Piperidines and Dihydropyridones

Employ 3-ethoxycarbonyl-4-pyridone in conjugate addition reactions with Grignard reagents to generate 2-substituted-2,3-dihydropyridones and, ultimately, trans-2,6-disubstituted piperidinones [1]. This copper-free methodology simplifies purification and reduces metal contamination, making it ideal for pharmaceutical intermediate synthesis where metal traces must be strictly controlled. The excellent yields reported for these transformations support cost-effective scale-up and process development.

Development of Multi-Target Antifungal Agents

Utilize 3-ethoxycarbonyl-4-pyridone as the core scaffold for synthesizing α-pyridone derivatives with potent, multi-target antifungal activity [1]. The demonstrated IC50 < 0.1 μM for a representative derivative against Candida and Fusarium species validates this scaffold for lead optimization programs. The multi-target mechanism suggested by in silico studies may help mitigate resistance, a critical concern in antifungal drug development.

Crystal Engineering and Solid-State Formulation Studies

Leverage the near-planar conformation and predictable hydrogen-bonding network of 3-ethoxycarbonyl-4-pyridone [1] in co-crystallization screens and solid-state formulation. Its dihedral angle of only 2.3° between the ring and ester moiety contrasts sharply with twisted N-aryl analogs, offering enhanced reproducibility in crystal form selection and reduced polymorphism risk during pharmaceutical development.

Prodrug Strategy for Antimicrobial 4-Pyridone-3-carboxylic Acids

Use 3-ethoxycarbonyl-4-pyridone as a protected precursor to 4-pyridone-3-carboxylic acid derivatives [1]. These acids and their N-alkylated analogs have demonstrated potent antibacterial activity against MRSA (MIC90 = 0.5–2 μg/mL) . The ester prodrug approach can improve oral bioavailability and cellular permeability, facilitating the development of novel antibacterial agents targeting FabI and other essential bacterial enzymes.

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